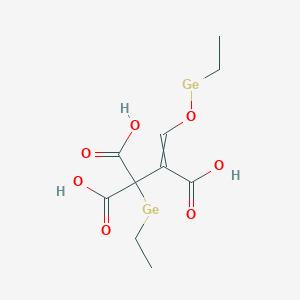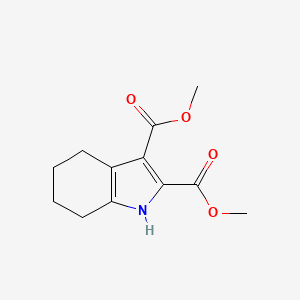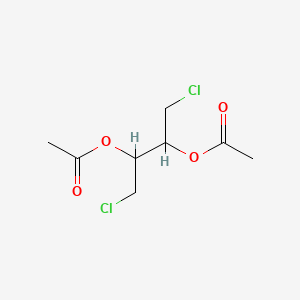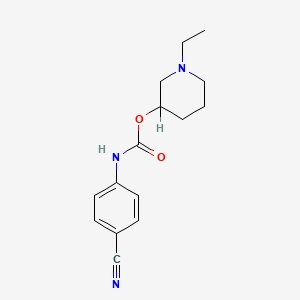![molecular formula C19H30INO4 B14688131 4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide CAS No. 32305-32-1](/img/structure/B14688131.png)
4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide is a complex organic compound that features a morpholine ring substituted with a phenoxyacetyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide typically involves multiple steps:
Formation of the Phenoxyacetyl Intermediate: The initial step involves the reaction of 5-methyl-2-(propan-2-yl)phenol with chloroacetic acid under basic conditions to form the phenoxyacetyl intermediate.
Attachment to Morpholine: The phenoxyacetyl intermediate is then reacted with morpholine in the presence of a suitable coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the desired morpholine derivative.
Quaternization: The final step involves the quaternization of the morpholine nitrogen with methyl iodide to yield this compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent quality control measures would be essential to achieve the desired product specifications.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide can undergo various chemical reactions, including:
Oxidation: The phenoxyacetyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The iodide ion can be substituted with other nucleophiles such as chloride or bromide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using halide salts in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halide-substituted morpholine derivatives.
Applications De Recherche Scientifique
4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide involves its interaction with specific molecular targets. The phenoxyacetyl group can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The quaternary ammonium group may facilitate binding to negatively charged biomolecules, enhancing the compound’s efficacy.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methylmorpholine: Lacks the phenoxyacetyl group, making it less versatile in chemical reactions.
Phenoxyacetic Acid: Does not contain the morpholine ring, limiting its biological activity.
Quaternary Ammonium Compounds: Similar in structure but may have different substituents, affecting their reactivity and applications.
Uniqueness
4-Methyl-4-[2-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}oxy)ethyl]morpholin-4-ium iodide is unique due to its combination of a morpholine ring, phenoxyacetyl group, and quaternary ammonium structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
32305-32-1 |
|---|---|
Formule moléculaire |
C19H30INO4 |
Poids moléculaire |
463.3 g/mol |
Nom IUPAC |
2-(4-methylmorpholin-4-ium-4-yl)ethyl 2-(5-methyl-2-propan-2-ylphenoxy)acetate;iodide |
InChI |
InChI=1S/C19H30NO4.HI/c1-15(2)17-6-5-16(3)13-18(17)24-14-19(21)23-12-9-20(4)7-10-22-11-8-20;/h5-6,13,15H,7-12,14H2,1-4H3;1H/q+1;/p-1 |
Clé InChI |
CJVJTZMYLMQEGQ-UHFFFAOYSA-M |
SMILES canonique |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)OCC[N+]2(CCOCC2)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


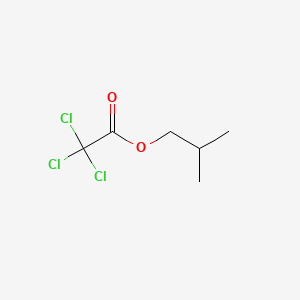
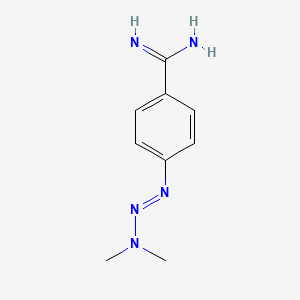

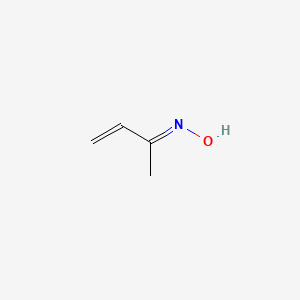


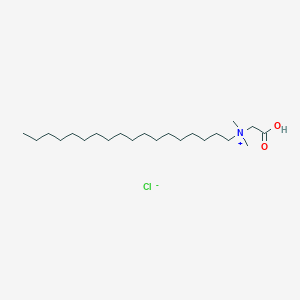
![Diethyl {1-[(trimethylsilyl)oxy]ethenyl}phosphonate](/img/structure/B14688093.png)
![1H-Naphtho[2,3-F]indole](/img/structure/B14688098.png)
